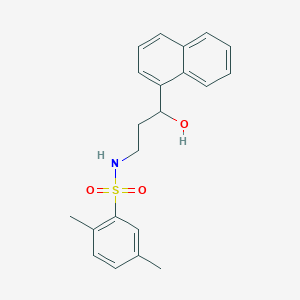

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide

CAS No.: 1421454-08-1

Cat. No.: VC4532602

Molecular Formula: C21H23NO3S

Molecular Weight: 369.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421454-08-1 |

|---|---|

| Molecular Formula | C21H23NO3S |

| Molecular Weight | 369.48 |

| IUPAC Name | N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C21H23NO3S/c1-15-10-11-16(2)21(14-15)26(24,25)22-13-12-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,22-23H,12-13H2,1-2H3 |

| Standard InChI Key | NMASREPUUZRCQT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Introduction

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its unique structure, which includes a naphthalene ring, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common approach is the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1. | Reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with sulfonyl chloride. |

| 2. | Use of a base (e.g., triethylamine) to neutralize byproducts. |

| 3. | Purification through recrystallization or chromatography. |

Biological Activities and Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. It may act as an inhibitor for various kinases or proteases, modulating cellular signaling pathways involved in inflammation and cancer progression. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can modulate enzymatic activity or receptor signaling pathways.

Research Findings and Future Directions

Research on N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide is ongoing, with a focus on its synthesis, biological mechanisms, and therapeutic applications. Further studies are needed to fully explore its potential as a pharmaceutical agent. The compound's complex structure and potential interactions with biological targets make it a promising candidate for further investigation in pharmacological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume